4-Ethoxy-1-butanesulfonic acid
Description
4-Ethoxy-1-butanesulfonic acid is an organosulfonic acid characterized by a butane backbone with a sulfonic acid (-SO₃H) group at the 1-position and an ethoxy (-OCH₂CH₃) substituent at the 4-position. Sulfonic acids are widely used in pharmaceuticals, surfactants, and analytical chemistry due to their strong acidity and water solubility .
Properties
CAS No. |
86693-04-1 |
|---|---|
Molecular Formula |
C6H14O4S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-ethoxybutane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O4S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |
InChI Key |
BFAFGNSVYSUTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-butanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 1-butanesulfonic acid with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the formation of the ethoxy group facilitated by the acidic environment.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often preferred due to its efficiency and scalability. This method involves the continuous introduction of raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction is carried out under controlled conditions, and the product is continuously extracted to obtain 4-Ethoxy-1-butanesulfonic acid .
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonic acid group (-SO₃H) exhibits strong acidity, making this compound highly reactive in neutralization reactions.
Key Reaction:
| Reagent/Condition | Product | Reference |
|---|---|---|
| Sodium hydroxide (NaOH) | Sodium 4-ethoxy-1-butanesulfonate (C₆H₁₃NaO₄S) |
The sodium salt forms via deprotonation, enhancing water solubility and stability for industrial applications. This reaction is critical in synthesizing surfactants or ionic liquids .
Hydrolysis Reactions
The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions, though reaction rates depend on catalysis.
a. Acid-Catalyzed Hydrolysis:
| Reagent/Condition | Product | Reference |
|---|---|---|
| H₃O⁺, heat | 4-Hydroxy-1-butanesulfonic acid (C₄H₁₀O₄S) + Ethanol | (inferred) |
The ethoxy group is cleaved to yield a hydroxyl group, forming 4-hydroxy-1-butanesulfonic acid, a compound with distinct solubility and reactivity .
b. Base-Catalyzed Hydrolysis:
Limited data exists for alkaline hydrolysis, but analogous sulfonic acids typically require harsher conditions (e.g., NaOH at elevated temperatures).
Nucleophilic Substitution
The ethoxy group can act as a leaving group in nucleophilic substitution reactions, though its poor leaving ability often necessitates catalysis.
Example Reaction Pathway:
| Nucleophile | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Ammonia (NH₃) | Catalytic acid, heat | 4-Amino-1-butanesulfonic acid + Ethanol | (inferred) |
Such substitutions are theorized based on structural analogs but lack explicit experimental verification for this compound .
Oxidation and Reduction
While direct studies are scarce, sulfonic acids generally resist oxidation. Reduction typically targets other functional groups:
a. Reduction of Ethoxy Group:
| Reagent/Condition | Product | Reference |
|---|---|---|
| LiAlH₄ | 4-Hydroxy-1-butanesulfonic acid | (inferred) |
Lithium aluminum hydride may reduce the ethoxy group to a hydroxyl group, mirroring reductions in similar ethers .
b. Sulfonic Acid Stability:
The -SO₃H group remains intact under most redox conditions, ensuring retention of sulfonic acid functionality in products.
Comparative Reactivity Table
| Reaction Type | Reactivity | Key Functional Group |
|---|---|---|
| Neutralization | High | -SO₃H |
| Hydrolysis | Moderate | -OCH₂CH₃ |
| Nucleophilic Substitution | Low | -OCH₂CH₃ |
Scientific Research Applications
4-Ethoxy-1-butanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a buffer component in chromatography.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-butanesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity. The ethoxy group can influence the compound’s lipophilicity and its ability to penetrate biological membranes. These properties make it useful in various applications, including drug delivery and biochemical assays .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Ethoxy-1-butanesulfonic acid with structurally related sulfonic acids:
Key Observations:
- Acidity: Sulfonic acids typically exhibit strong acidity (pKa ~ -1 to 2). Substitutents like ethoxy may slightly modulate acidity via electron-donating effects.
- Thermal Stability: Aromatic derivatives (e.g., naphthalenesulfonic acid) show higher thermal stability due to resonance stabilization .
Biological Activity
4-Ethoxy-1-butanesulfonic acid (CAS Number: 5324-86-7) is an organic compound characterized by its sulfonic acid group and an ethoxy substituent on the butane chain. Its molecular formula is CHOS, and it has a molecular weight of 182.24 g/mol. This compound is gaining attention in various fields, particularly in biological research due to its unique properties and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 4-ethoxybutane-1-sulfonic acid |
| InChI Key | BFAFGNSVYSUTDU-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCCS(=O)(=O)O |
The biological activity of 4-Ethoxy-1-butanesulfonic acid is primarily attributed to its interaction with cellular components, including cell membranes and proteins. The ethoxy group enhances solubility and facilitates specific binding interactions, while the sulfonic acid group allows for ionic interactions that can influence various cellular processes. This dual functionality makes it a valuable compound in biochemical studies and therapeutic applications.
Interaction with Biological Systems
Research indicates that 4-Ethoxy-1-butanesulfonic acid may influence:
- Cell Membrane Dynamics : Its ability to interact with lipid bilayers can alter membrane fluidity and permeability, impacting cellular signaling pathways.
- Protein Functionality : The compound can affect protein conformation and activity through electrostatic interactions, which are crucial for enzyme function and receptor activity.
Anticancer Activity
A study investigated the anticancer properties of sulfonic acid derivatives, including 4-Ethoxy-1-butanesulfonic acid, against breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell proliferation, with IC values indicating potent activity compared to control compounds. This highlights the potential of this compound in cancer therapeutics.
Antibacterial Properties
The antibacterial efficacy of 4-Ethoxy-1-butanesulfonic acid was evaluated against various Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that the compound exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-Ethoxy-1-butanesulfonic acid, it is beneficial to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Butanesulfonic Acid | Lacks ethoxy group; less soluble | Lower antibacterial activity |
| 4-Hydroxy-1-butanesulfonic Acid | Hydroxy group alters reactivity; less versatile | Moderate anticancer activity |
The presence of the ethoxy group in 4-Ethoxy-1-butanesulfonic acid enhances its solubility and reactivity, making it more effective in biological applications compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 4-Ethoxy-1-butanesulfonic acid?
While direct synthesis protocols for 4-Ethoxy-1-butanesulfonic acid are limited in the literature, analogous sulfonic acids (e.g., benzenesulfonic acid derivatives) are typically synthesized via sulfonation of alcohols or alkanes using sulfonating agents like concentrated sulfuric acid or sulfur trioxide. Reaction optimization involves controlling temperature (e.g., 0–50°C), solvent polarity, and pH to favor sulfonic acid formation over esterification. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to isolate the product .
Q. How can researchers characterize the structural and functional properties of 4-Ethoxy-1-butanesulfonic acid?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ethoxy and sulfonic acid group positions (e.g., δ 1.2–1.4 ppm for ethoxy methyl protons).
- Infrared (IR) Spectroscopy : Peaks at ~1050 cm⁻¹ (S=O stretching) and ~1200 cm⁻¹ (C-O-C ether linkage).
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated for C₆H₁₄O₄S: 182.06 g/mol). Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .
Q. What solubility and reactivity profiles should researchers anticipate for this compound?
Sulfonic acids generally exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic sulfonate groups. Reactivity studies should focus on electrophilic substitution at the ethoxy group or sulfonic acid deprotonation under basic conditions. Preliminary tests should assess pH-dependent stability (e.g., 2–12) and interactions with common reagents like oxidizing agents (e.g., KMnO₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on sulfonic acid stability under varying conditions?
Discrepancies in stability data (e.g., thermal degradation rates) often arise from differences in experimental setups. To address this:
- Control Variables : Standardize temperature, humidity, and light exposure during stability testing.
- Analytical Validation : Use HPLC or GC-MS to quantify degradation products (e.g., sulfonate esters or ethers).
- Cross-Study Comparisons : Compare results with structurally similar compounds (e.g., 4-Hydroxy-1-butanesulfonic acid) to identify trends .
Q. What methodologies are recommended for evaluating biological interactions of 4-Ethoxy-1-butanesulfonic acid?
- In Vitro Assays : Use cell culture models to assess cytotoxicity (e.g., MTT assay) and membrane permeability.
- Molecular Docking : Predict binding affinity to proteins (e.g., serum albumin) using computational tools.
- Metabolic Stability : Incubate with liver microsomes to study phase I/II metabolism. Reference studies on benzenesulfonic acid derivatives for protocol design .
Q. How can researchers design experiments to study the compound’s role in catalytic or material science applications?
- Catalytic Activity : Test as a Brønsted acid catalyst in esterification or condensation reactions. Monitor reaction efficiency via FTIR or titrimetry.
- Material Integration : Incorporate into polymer matrices (e.g., PEDOT:PSS) and measure conductivity or thermal stability via TGA/DSC. Compare with sulfonic acid-functionalized polymers for benchmarking .
Methodological Considerations
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
Q. How should researchers approach computational modeling of 4-Ethoxy-1-butanesulfonic acid?
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites.
- Solvent Effects : Use COSMO-RS models to simulate solubility in aqueous/organic mixtures. Validate models with experimental data from analogous compounds (e.g., 4-Hydroxybenzenesulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
